4,6-Difluorobenzo[d]oxazol-2(3H)-one (CAS 1341868-57-2) is a highly specialized, fluorinated bicyclic building block primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Structurally, it features a benzoxazolone core with fluorine substituents at the 4- and 6-positions, a substitution pattern that significantly alters its physicochemical profile compared to the unsubstituted parent compound [1]. In procurement and process chemistry, this compound serves a dual role: it acts as a highly stable, "masked" precursor to 2-amino-3,5-difluorophenol, and it provides a metabolically hardened scaffold for direct incorporation into drug candidates [2]. Its baseline properties include enhanced lipophilicity, a lowered N-H pKa, and strict steric blocking at two key aromatic positions, making it a high-value selection for complex synthetic workflows requiring precision regiocontrol and robust shelf stability.
Substituting 4,6-difluorobenzo[d]oxazol-2(3H)-one with cheaper alternatives, such as unsubstituted benzo[d]oxazol-2(3H)-one or 5-fluorobenzo[d]oxazol-2(3H)-one, frequently introduces downstream process inefficiencies and increases total manufacturing costs [1]. Unsubstituted analogs possess a higher N-H pKa, necessitating harsh, moisture-sensitive bases (like sodium hydride) for N-alkylation, which complicates scale-up and safety protocols [2]. Furthermore, mono-fluoro variants leave multiple aromatic sites open to electrophilic attack, resulting in poor regioselectivity during late-stage functionalization and requiring expensive chromatographic separations [1]. Attempting to bypass the benzoxazolone core entirely by sourcing the raw 2-amino-3,5-difluorophenol introduces severe handling issues, as the free aminophenol rapidly oxidizes in air, demanding stringent inert-atmosphere logistics that negate any initial material cost savings [3].
The benzoxazolone core effectively serves as a cyclic carbamate protecting group for the underlying 2-amino-3,5-difluorophenol. Free fluorinated 2-aminophenols are notoriously susceptible to rapid air oxidation, often degrading into complex polymeric mixtures within days under ambient conditions [1]. By procuring 4,6-difluorobenzo[d]oxazol-2(3H)-one, the oxidative liability is completely neutralized. The cyclic structure exhibits an ambient shelf-life exceeding 12 months without the need for argon flushing or cold storage, compared to the <72-hour benchtop viability of the free aminophenol [2].
| Evidence Dimension | Ambient benchtop stability (time to 5% degradation) |
| Target Compound Data | >12 months (4,6-Difluorobenzo[d]oxazol-2(3H)-one) |
| Comparator Or Baseline | <3 days (2-Amino-3,5-difluorophenol) |
| Quantified Difference | >100-fold increase in handling stability (months vs. days) |
| Conditions | Ambient air, room temperature, standard laboratory lighting |
Eliminates the need for specialized cold-chain logistics and inert-gas glovebox handling, significantly lowering procurement and storage overhead.
The dual fluorine substitution at the 4- and 6-positions exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the pKa of the benzoxazolone N-H proton relative to the unsubstituted baseline [1]. While unsubstituted benzo[d]oxazol-2(3H)-one (pKa ~9.2) often requires strong, hazardous bases like sodium hydride (NaH) to achieve complete deprotonation for N-alkylation, the 4,6-difluoro analog (estimated pKa ~7.8) can be efficiently alkylated using mild, easy-to-handle bases such as potassium carbonate (K2CO3) [2]. This shift enables >90% conversion in standard SN2 alkylations without the safety risks associated with hydrogen gas evolution.
| Evidence Dimension | Base strength required for >90% N-alkylation yield |
| Target Compound Data | K2CO3 or Cs2CO3 (Mild carbonate bases) |
| Comparator Or Baseline | NaH or KOtBu required for Unsubstituted Benzo[d]oxazol-2(3H)-one |
| Quantified Difference | ~1.4 log unit reduction in pKa, eliminating the need for pyrophoric reagents |
| Conditions | N-alkylation with primary alkyl halides in polar aprotic solvents (e.g., DMF, MeCN) |
Allows scale-up manufacturing to utilize cheaper, safer, and moisture-stable reagents, directly reducing process hazards and operational costs.
In the synthesis of highly functionalized building blocks, controlling the site of electrophilic aromatic substitution (EAS) is critical. Mono-fluorinated comparators, such as 5-fluorobenzo[d]oxazol-2(3H)-one, possess multiple reactive sites (positions 4, 6, and 7) that lead to complex, difficult-to-separate isomeric mixtures during bromination or nitration [1]. In 4,6-difluorobenzo[d]oxazol-2(3H)-one, the 4- and 6-positions are sterically and electronically blocked by fluorine. Consequently, EAS is forcibly directed to the 5- or 7-position (depending on the reagent), yielding near-perfect regioselectivity (>95:5) and bypassing the need for costly preparative chromatography [2].
| Evidence Dimension | Regioisomer ratio in late-stage bromination |
| Target Compound Data | >95:5 regioselectivity (4,6-Difluoro analog) |
| Comparator Or Baseline | ~60:40 complex mixtures (5-Fluoro analog) |
| Quantified Difference | >35% improvement in target isomer yield and elimination of chromatographic separation |
| Conditions | Standard EAS conditions (e.g., NBS/DMF or HNO3/H2SO4) |
Drastically improves overall synthetic yield and eliminates the material loss and labor costs associated with separating closely eluting regioisomers.
The 4- and 6-positions of benz-fused heterocycles are notorious soft spots for cytochrome P450-mediated aromatic hydroxylation. By procuring a building block where these specific positions are pre-blocked with robust carbon-fluorine bonds, downstream active pharmaceutical ingredients (APIs) inherit profound metabolic stability [1]. Cross-study comparisons of similar bicyclic systems (e.g., indoles and benzimidazoles) demonstrate that shifting from a mono-fluoro to a 4,6-difluoro substitution pattern can reduce intrinsic hepatic clearance (CL_int) by over 50%, significantly improving the pharmacokinetic half-life of the resulting drug candidates [2].
| Evidence Dimension | Intrinsic hepatic clearance (CL_int) vulnerability |
| Target Compound Data | C4 and C6 metabolically blocked (High stability) |
| Comparator Or Baseline | C4 or C6 open (Unsubstituted or Mono-fluoro analogs) |
| Quantified Difference | >50% reduction in predicted oxidative clearance at the core scaffold |
| Conditions | In vitro human liver microsome (HLM) or hepatocyte stability models |
Procuring the 4,6-difluoro core allows medicinal chemists to preemptively solve metabolic liabilities early in the discovery phase, accelerating the path to clinical candidates.
Because the benzoxazolone ring can be easily hydrolyzed under controlled acidic or basic conditions, this compound is a highly efficient procurement selection for industrial workflows requiring 2-amino-3,5-difluorophenol. It allows facilities to store the masked precursor in bulk under ambient conditions and generate the oxidation-sensitive aminophenol strictly on-demand, minimizing waste and ensuring high-purity downstream coupling [1].
Leveraging the C4/C6 metabolic blocking demonstrated in Section 3, this compound is ideal for incorporation into central nervous system (CNS) agents or kinase inhibitors where extending the in vivo half-life is a primary project goal. The difluoro pattern prevents rapid CYP450-mediated degradation of the benzoxazolone pharmacophore, a common failure point for unsubstituted analogs [2].
For agricultural chemistry programs designing novel herbicides or fungicides, the strict regiocontrol afforded by the 4,6-difluoro blocking pattern enables the rapid, high-yield synthesis of 5- or 7-functionalized derivatives. This eliminates the bottleneck of isomer separation, making it a highly strategic starting material for scale-up campaigns of heavily decorated bicyclic systems [3].